An In-depth Technical Guide to 3,4-Dimethylfuran: Properties, Synthesis, and Biological Implications

An In-depth Technical Guide to 3,4-Dimethylfuran: Properties, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethylfuran, a heterocyclic organic compound. It details its chemical and physical properties, including its CAS number and molecular weight, and presents a detailed experimental protocol for its synthesis. While direct experimental data on the specific biological signaling pathways of 3,4-Dimethylfuran is limited, this guide outlines the well-established metabolic activation and toxicity pathways of furan (B31954) and its derivatives, which are highly likely to be applicable to 3,4-Dimethylfuran. The document summarizes key quantitative data in structured tables and includes diagrams generated using the DOT language to illustrate the synthesis workflow and the proposed mechanism of toxicity. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

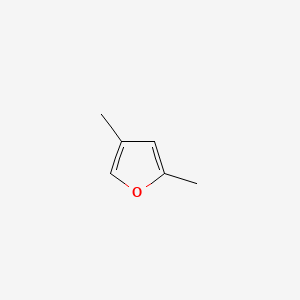

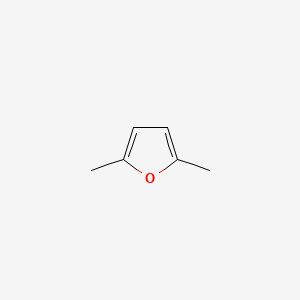

Chemical and Physical Properties

3,4-Dimethylfuran is a substituted furan with two methyl groups attached to the carbon atoms at positions 3 and 4 of the furan ring. Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20843-07-6 | [1] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 103-104 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water. |

Synthesis of 3,4-Dimethylfuran

A common synthetic route to 3,4-Dimethylfuran involves the reduction of 2,3-dimethyl-2-butenolide.

Experimental Protocol: Synthesis of 3,4-Dimethylfuran

Materials:

-

2,3-dimethyl-2-butenolide

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous diethyl ether or toluene (B28343)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2,3-dimethyl-2-butenolide dissolved in anhydrous diethyl ether or toluene under an inert atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) solution is added dropwise to the cooled solution via a syringe or an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate at -78 °C. The mixture is then allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at low pressure and temperature to yield crude 3,4-Dimethylfuran.

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective technique for the analysis of furan and its derivatives, including 3,4-Dimethylfuran.

Experimental Protocol: GC-MS Analysis of 3,4-Dimethylfuran

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler (for volatile samples)

-

GC column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: 5 minutes at 250 °C

-

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring the characteristic ions of 3,4-Dimethylfuran.

Sample Preparation:

-

Samples can be dissolved in a suitable organic solvent (e.g., dichloromethane, hexane) before injection.

-

For trace analysis in complex matrices (e.g., food, biological samples), headspace solid-phase microextraction (HS-SPME) can be employed for sample cleanup and concentration.

Biological Activity and Proposed Signaling Pathway

Direct experimental evidence for the biological activity and signaling pathways of 3,4-Dimethylfuran is scarce in the scientific literature. However, based on extensive research on furan and other methylfurans, a well-established mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes.[2] It is highly probable that 3,4-Dimethylfuran follows a similar pathway.

Proposed Metabolic Activation and Toxicity Pathway

The primary mechanism of furan-induced toxicity is initiated by the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, which are predominantly found in the liver.[2] This metabolic activation leads to the formation of a highly reactive and electrophilic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dialdehyde (BDA).[2]

This reactive metabolite, BDA, can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[2] Studies on furan have identified numerous protein targets of its reactive metabolite, many of which are mitochondrial proteins crucial for energy metabolism and redox homeostasis.[2] The adduction and subsequent inactivation of these proteins can disrupt cellular energy production, increase oxidative stress, and ultimately lead to cell death and tissue damage, particularly in the liver (hepatotoxicity).

The proposed signaling pathway for the toxicity of 3,4-Dimethylfuran, inferred from the known metabolism of furan, is depicted below.

Conclusion

This technical guide has provided a detailed overview of 3,4-Dimethylfuran, encompassing its fundamental chemical properties, a practical synthesis protocol, and a robust analytical method. While direct research into the specific biological signaling pathways of 3,4-Dimethylfuran is limited, the well-understood toxicology of the furan class of compounds provides a strong basis for inferring its mechanism of action. The proposed metabolic activation pathway, leading to the formation of reactive metabolites and subsequent cellular damage, highlights a critical area for future research to definitively characterize the biological effects of this compound. The information presented herein serves as a foundational resource for scientists and researchers engaged in work with 3,4-Dimethylfuran and related heterocyclic compounds.